

Physicochemical Properties of Tedizolid and Tedizolid Phosphate

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Compound of Interest

Compound Name: *Tedizolid*

Cat. No.: *B1663884*

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A comprehensive summary of the key physicochemical properties for both compounds is presented below, highlighting the critical differences that underscore the rationale for the prodrug strategy.

Table 1: Physicochemical Properties of Tedizolid Phosphate

Property	Value	References
Appearance	White to yellow solid powder	[4][5]
Molecular Formula	C ₁₇ H ₁₆ FN ₆ O ₆ P	[5][6]
Molecular Weight	450.32 g/mol	[5][7]
Melting Point	>235°C (decomposition) / 256.8°C	[4][8]
pKa	pKa ₁ : 1.8 (calculated), pKa ₂ : 6.5 (measured)	[4][9]
Partition Coefficient (logP)	-0.4 / -0.50	[4][7]
Aqueous Solubility	Highly pH-dependent: • 0.005 mg/mL (at pH 1.1-2.1) • 0.1 mg/mL (at pH 3.9) • 0.5 mg/mL (at pH 4.0) • >195 mg/mL (at pH 6.0) • >200 mg/mL (at pH 8.0-9.0)	[4]
Solubility in Organic Solvents	Slightly soluble in DMSO; Insoluble in ethanol	[5]

Table 2: Physicochemical Properties of Tedizolid (Active Moiety)

Property	Value	References
Appearance	White to off-white powder	[5]
Molecular Formula	C ₁₇ H ₁₅ FN ₆ O ₃	[9][10]
Molecular Weight	370.34 g/mol	[10]
Partition Coefficient (logP)	1.39 - 1.4	[9][10]
Aqueous Solubility	0.1 - 0.136 mg/mL (low solubility)	[1][9]
Solubility in Organic Solvents	Soluble in DMSO, methanol, and acetonitrile	[11][12]

Stability Profile

The stability of **tedizolid** phosphate is a critical parameter for its storage, formulation, and administration. Forced degradation studies have shown that the prodrug is stable under thermal and photolytic stress conditions.[13][14] However, it undergoes significant degradation under hydrolytic (both acidic and alkaline) and oxidative conditions.[13][14] In intravenous infusion bags containing 0.9% sodium chloride, **tedizolid** phosphate is stable for at least 7 to 12 hours at room temperature (25°C) and for up to 6 days under refrigeration (2-8°C).[15][16] Furthermore, crushed **tedizolid** phosphate tablets dispersed in water for nasogastric tube administration remain stable for at least 4 hours at room temperature.[17]

Experimental Protocols

Detailed methodologies are essential for the replication and verification of physicochemical data.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of a compound is typically determined using the shake-flask method.

- An excess amount of the compound (e.g., **tedizolid** or **tedizolid** phosphate) is added to a specific volume of a relevant aqueous medium (e.g., purified water, simulated tear fluid, or buffers of varying pH).[18]

- The resulting mixture is placed in a sealed container and agitated in an orbital shaking water bath at a controlled temperature (e.g., 25°C or 37°C) for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.[\[18\]](#)
- After agitation, the suspension is filtered to remove undissolved solids.
- The concentration of the dissolved compound in the clear filtrate is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a standard method for determining the ionization constants (pKa) of a substance.

- A precise amount of the compound is dissolved in a suitable solvent, typically water or a co-solvent system if aqueous solubility is low.
- The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in it.
- A standardized titrant (an acid like HCl or a base like NaOH) is added to the solution in small, precise increments.
- The pH of the solution is recorded after each addition of the titrant.
- A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values are determined from the inflection points or the half-equivalence points of this curve. For **tedizolid** phosphate, this method was used to measure the second pKa.[\[4\]](#)

Stability-Indicating Assay (Forced Degradation Study)

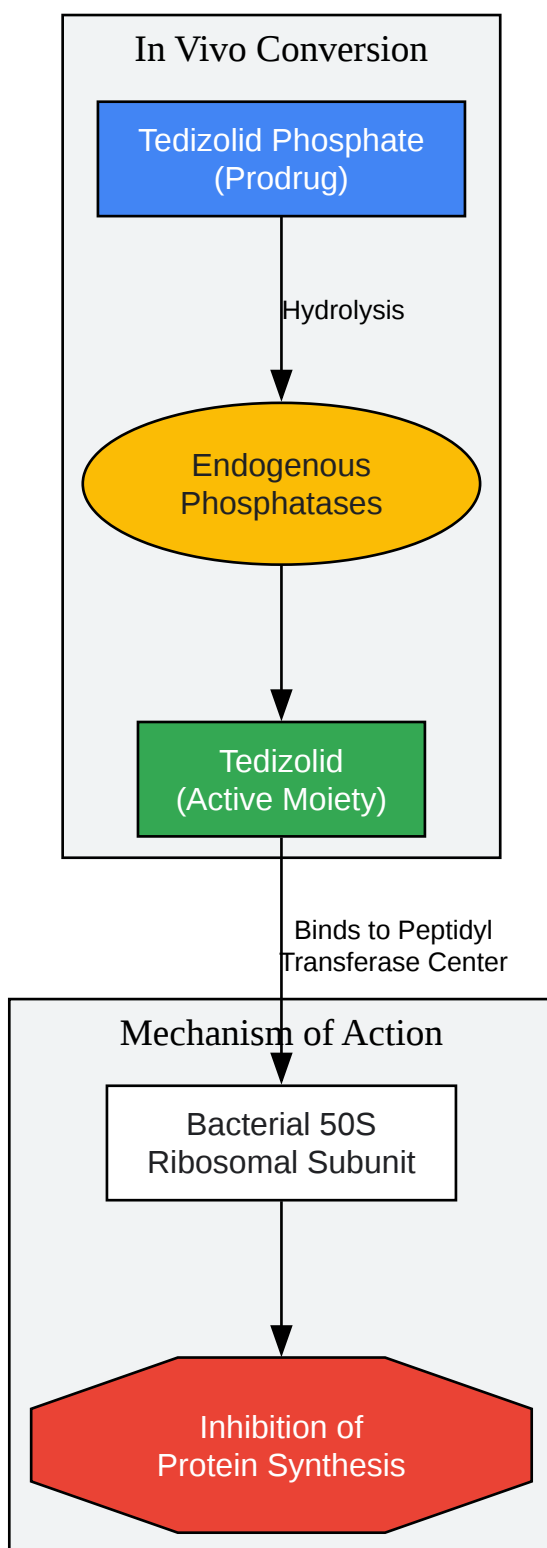
Forced degradation studies are performed to identify the degradation pathways and develop stability-indicating analytical methods.

- Stress Conditions: Stock solutions of **tedizolid** phosphate are subjected to various stress conditions as per ICH guidelines.[\[13\]](#)[\[14\]](#)

- Acidic Hydrolysis: 0.1 N HCl at a specified temperature (e.g., 80°C).
- Alkaline Hydrolysis: 0.1 N NaOH at room temperature.
- Oxidative Degradation: 3-30% H₂O₂ at room temperature.
- Thermal Degradation: The solid drug is exposed to dry heat (e.g., 100°C).
- Photolytic Degradation: The drug solution is exposed to UV light.
- Sample Analysis: Samples are withdrawn at various time points and neutralized if necessary.
- Chromatographic Separation: The stressed samples are analyzed using a validated stability-indicating HPLC method. The method must be capable of separating the intact drug from all degradation products.[13][14] A typical system might use a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile, with UV detection at an appropriate wavelength (e.g., 300 nm).[13]
- Quantification: The percentage of the remaining parent drug and the formation of degradation products are quantified to assess the stability of the compound under each stress condition.

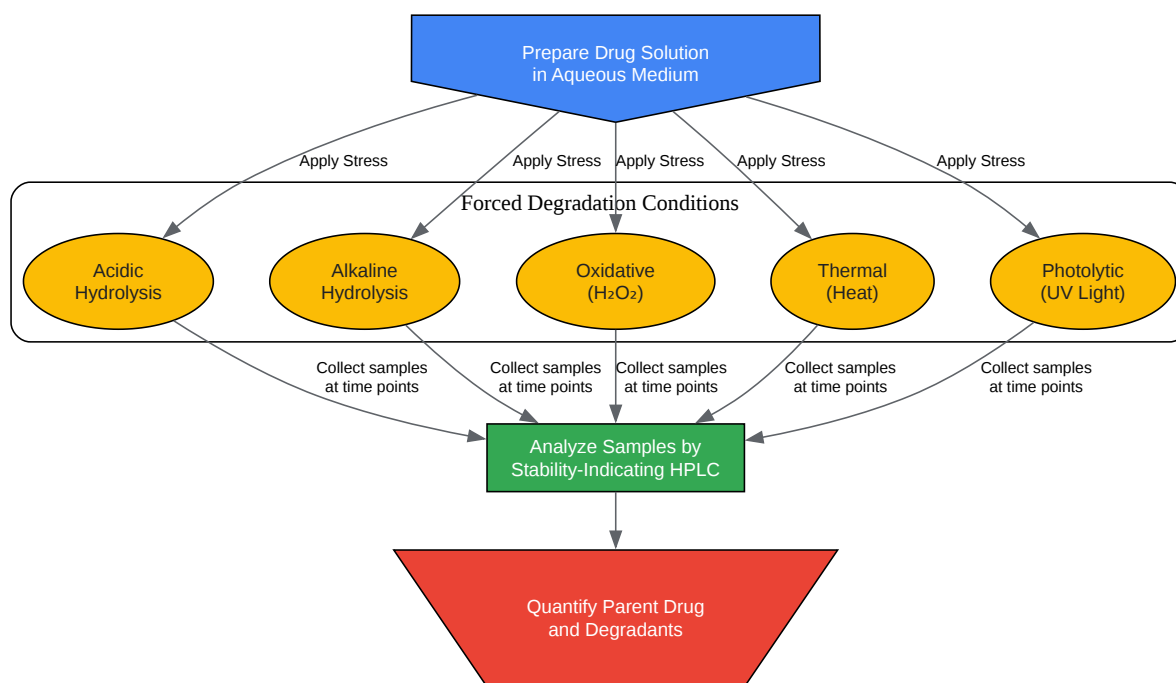
Visualized Workflows and Mechanisms

The following diagrams illustrate key processes related to **tedizolid** and its phosphate ester.



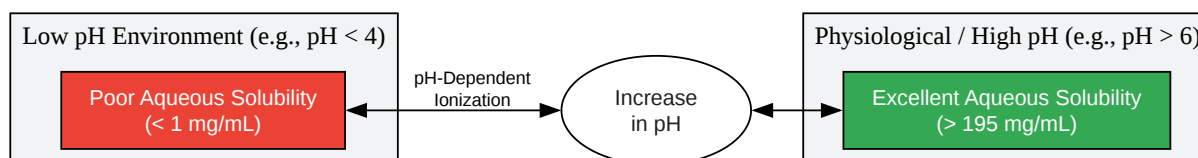
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Prodrug activation and mechanism of action.



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Workflow for a forced degradation study.



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Logical relationship of **Tedizolid** Phosphate solubility and pH.

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